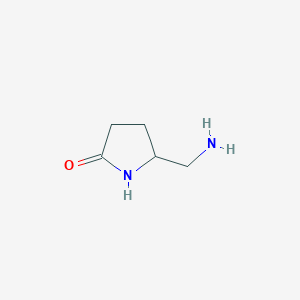
4-Amino-2-mercaptopyrimidine-5-carbonitrile
説明
“4-Amino-2-mercaptopyrimidine-5-carbonitrile” is a chemical compound with the molecular formula C5H4N4S . It has been used in the synthesis of new pyrimidine-5-carbonitrile derivatives designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .
Synthesis Analysis
The synthesis of “4-Amino-2-mercaptopyrimidine-5-carbonitrile” and its derivatives involves the use of various substituted benzaldehyde, malononitrile, and cyanoacetamide, urea/thiourea in the presence of ammonium chloride .Molecular Structure Analysis
The molecular structure of “4-Amino-2-mercaptopyrimidine-5-carbonitrile” consists of a pyrimidine ring with an amino group at the 4th position, a mercapto group at the 2nd position, and a carbonitrile group at the 5th position .Chemical Reactions Analysis
The chemical reactions involving “4-Amino-2-mercaptopyrimidine-5-carbonitrile” are primarily related to its role as an intermediate in the synthesis of ATP mimicking tyrosine kinase inhibitors .科学的研究の応用
Anticancer Agents
- Scientific Field: Medical Chemistry
- Application Summary: This compound has been used to design a new series of pyrimidine-5-carbonitrile derivatives as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .
- Methods of Application: These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .
- Results: Five of the synthesized compounds were found to exhibit moderate antiproliferative activity against the tested cell lines and were more active than the EGFR inhibitor erlotinib . In particular, compound 11b showed 4.5- to 8.4-fold erlotinib activity against HCT-116, HepG-2, MCF-7, and A549 cells with IC 50 values of 3.37, 3.04, 4.14, and 2.4 μM respectively .
Antimicrobial Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: Substituted pyrimidine derivatives containing 4-amino and 5-cyano substituted derivatives have been synthesized and evaluated for their in vitro biological assay antibacterial activity .
- Methods of Application: Biginelli typed three component reactions between an aldehyde, malononitrile, and a urea constituent give a rapid facile pyrimidine ring .
- Results: The products were assayed for their in vitro biological assay antibacterial activity against S. pyogenes MTCC - 442, S. aureus MTCC - 96, E. coli MTCC - 443, and B. subtilis MTCC - 441 bacterial strain and antifungal activity against Aspergillus niger MTCC - 282 and Candida albicans MTCC - 227 at different concentrations .
Inhibition of Iodothyronine 5’-Deiodinase
- Scientific Field: Biochemistry
- Application Summary: This compound has been shown to inhibit iodothyronine 5’-deiodinase, the enzyme responsible for the 5’-deiodination of thyroxine in human liver cells .
Antioxidant Agents
- Scientific Field: Biochemistry
- Application Summary: Pyrimidine compounds, including “4-Amino-2-mercaptopyrimidine-5-carbonitrile”, have been found to have antioxidant properties .
Anti-HIV Agents
- Scientific Field: Virology
- Application Summary: Pyrimidine compounds have been used in the treatment of HIV .
Calcium Channel Blockers
- Scientific Field: Pharmacology
- Application Summary: Pyrimidine compounds are also used as calcium channel blockers .
Bactericidal Agents
- Scientific Field: Microbiology
- Application Summary: Pyrimidine compounds, including “4-Amino-2-mercaptopyrimidine-5-carbonitrile”, have been found to have bactericidal properties .
Fungicidal Agents
- Scientific Field: Mycology
- Application Summary: Pyrimidine compounds have been used in the treatment of fungal infections .
Analgesic Agents
将来の方向性
特性
IUPAC Name |
6-amino-2-sulfanylidene-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S/c6-1-3-2-8-5(10)9-4(3)7/h2H,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGUHTXQXJRNRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)NC(=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384912 | |
| Record name | 4-Amino-2-mercaptopyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-mercaptopyrimidine-5-carbonitrile | |
CAS RN |
16462-26-3 | |
| Record name | 4-Amino-2-mercaptopyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-2-MERCAPTO-5-PYRIMIDINECARBONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol](/img/structure/B111969.png)




![2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B111984.png)
![tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B111985.png)

![Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B112001.png)
